molecular formula C11H22ClNO B1394679 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride CAS No. 1220036-89-4

3-[(4-Pentenyloxy)methyl]piperidine hydrochloride

Cat. No. B1394679
M. Wt: 219.75 g/mol
InChI Key: DPCBYTXZGMMGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Pentenyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClNO and a molecular weight of 219.75 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Attached to this ring is a pentenyl group (a five-carbon chain with a double bond) linked through an oxygen atom .

Scientific Research Applications

Metabolic Activity and Thermogenesis

Research shows that compounds structurally similar to 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride have been studied for their effects on metabolic activity. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been found to reduce food intake and weight gain in obese rats, indicating potential applications in metabolic studies and obesity research. Additionally, it has been observed to increase the concentration of free fatty acids in treated rats, suggesting a role in lipid metabolism studies (Massicot, Steiner, & Godfroid, 1985). Another study highlighted the thermogenic effect of a similar compound, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, in normal rats, suggesting its potential in energy expenditure and metabolic rate research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Cytotoxicity and Anticancer Potential

A study on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, which are structurally similar to 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride, has revealed their significant cytotoxicity against murine P388 and L1210 cells, as well as human tumors. These findings indicate the potential application of similar compounds in cancer research, particularly in exploring new cytotoxic agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Neuroprotection and Neuropharmacology

Compounds analogous to 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride have shown promise in neuroprotection and neuropharmacology. One such compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, which could be instrumental in developing neuroprotective agents for conditions such as Parkinson's disease (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).

Carbon Dioxide Absorption

An FTIR spectroscopic study on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, showed that structural variations significantly affect their ability to absorb CO2. This suggests potential applications in environmental research, specifically in studying CO2 capture and sequestration processes (Robinson, McCluskey, & Attalla, 2011).

Synthesis of Piperidine Derivatives

The synthesis and structure-activity relationships of various piperidine derivatives have been extensively studied. These studies contribute to the broader field of synthetic chemistry and pharmaceutical development, as piperidine structures are often key components in many therapeutic agents (Laschat, Fröhlich, & Wibbeling, 1996).

properties

IUPAC Name

3-(pent-4-enoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-3-4-8-13-10-11-6-5-7-12-9-11;/h2,11-12H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCBYTXZGMMGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Pentenyloxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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